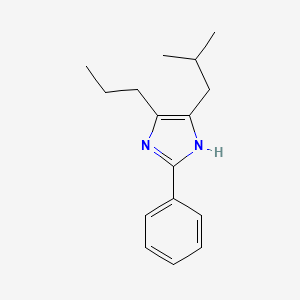
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of substituted imidazoles often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include solvent-free conditions and the use of specific reagents to control the substitution patterns around the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .
Scientific Research Applications
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes for solar cells and catalysts
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler substituted imidazole with different substitution patterns.
2H-Indazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness
1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
59900-19-5 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
5-(2-methylpropyl)-2-phenyl-4-propyl-1H-imidazole |
InChI |
InChI=1S/C16H22N2/c1-4-8-14-15(11-12(2)3)18-16(17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,17,18) |
InChI Key |
VKWAQQDTOJQZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


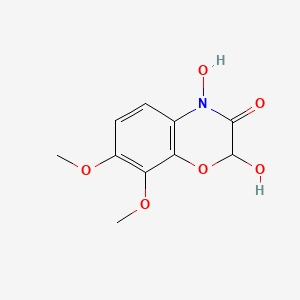





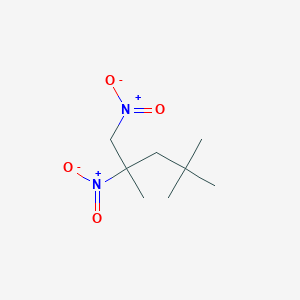
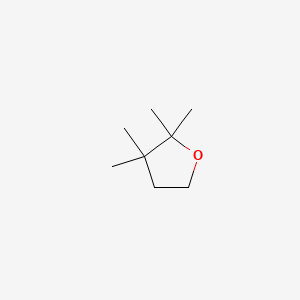
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)


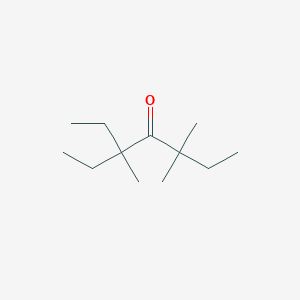
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
